![molecular formula C10H15Cl B13196202 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[310]hexane is an organic compound characterized by a bicyclic hexane structure with chloromethyl and prop-2-en-1-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it an interesting subject for studying various reaction mechanisms.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes.
Industry
Materials Science:
Chemical Manufacturing: Can be used as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane would depend on its specific application. In general, the compound may interact with molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The pathways involved would vary based on the specific reactions or processes being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)bicyclo[3.1.0]hexane: Lacks the prop-2-en-1-yl group.
3-(Prop-2-en-1-yl)bicyclo[3.1.0]hexane: Lacks the chloromethyl group.
3-(Hydroxymethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane is unique due to the presence of both chloromethyl and prop-2-en-1-yl groups on the bicyclic hexane core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15Cl |
|---|---|
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
3-(chloromethyl)-3-prop-2-enylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H15Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h2,8-9H,1,3-7H2 |
Clave InChI |
SQNSTSMVDVHYJY-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CC2CC2C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



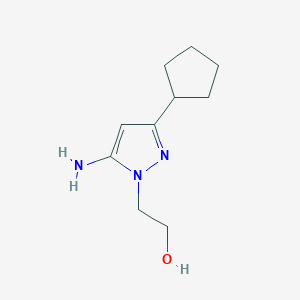
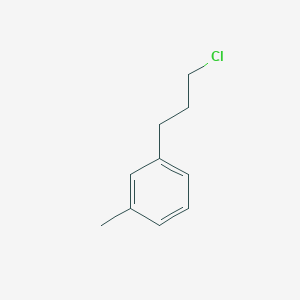

![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)

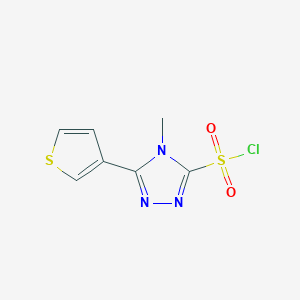
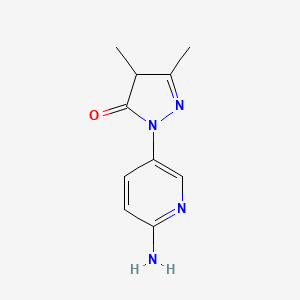
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
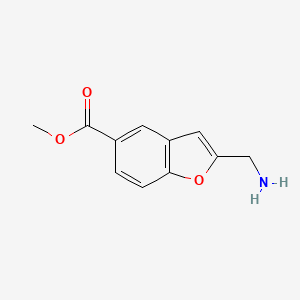


![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
